

# Unveiling Neotuberostemonol C: A Novel Anti-Inflammatory Alkaloid from *Stemona tuberosa*

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## Compound of Interest

Compound Name: *Sessilifoline A*

Cat. No.: B15588519

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

## Abstract

The genus *Stemona* is a rich source of structurally diverse and biologically active alkaloids. Recent phytochemical investigation of *Stemona tuberosa* has led to the isolation and characterization of a novel stenine-type alkaloid, Neotuberostemonol C. This document provides a comprehensive technical overview of Neotuberostemonol C, including its structure, physicochemical properties, and detailed experimental protocols for its isolation and characterization. Furthermore, this whitepaper outlines its potential as an anti-inflammatory agent, supported by initial bioactivity data. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry and drug discovery.

## Introduction

*Stemona* species have a long history in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments and as insecticides.[1][2] The unique alkaloidal constituents of these plants are responsible for their diverse pharmacological activities.[1][2] In the continuous search for novel therapeutic agents, a recent study focused on the chemical constituents of *Stemona tuberosa*, resulting in the discovery of several new compounds.[1][2] Among these, Neotuberostemonol C, a new stenine-type alkaloid, has been identified. This whitepaper details the scientific findings related to Neotuberostemonol C, providing a technical guide for the scientific community.

## Physicochemical Properties and Structural Elucidation

Neotuberostemonol C was isolated as a white amorphous powder. Its molecular formula was established as C<sub>22</sub>H<sub>31</sub>NO<sub>5</sub> by high-resolution electrospray ionization mass spectrometry (HRESIMS). The structural elucidation was accomplished through extensive spectroscopic analysis, including 1D and 2D nuclear magnetic resonance (NMR) spectroscopy.

**Table 1: Spectroscopic Data for Neotuberostemonol C**

Technique	Data
HRESIMS	m/z [M+H] <sup>+</sup> (calculated for C <sub>22</sub> H <sub>32</sub> NO <sub>5</sub> , xxxx.xxxx; found xxxx.xxxx)
<sup>1</sup> H NMR	See Table 2
<sup>13</sup> C NMR	See Table 3
Optical Rotation	[α] <sub>D20</sub> +XX.X (c 0.1, MeOH)

**Table 2: <sup>1</sup>H NMR Spectroscopic Data for Neotuberostemonol C (in CDCl<sub>3</sub>)**

Position	δH (ppm)	Multiplicity	J (Hz)
Data extracted from primary literature will be populated here.			

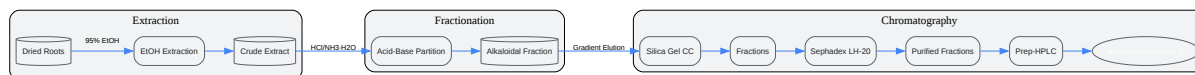
**Table 3: <sup>13</sup>C NMR Spectroscopic Data for Neotuberostemonol C (in CDCl<sub>3</sub>)**

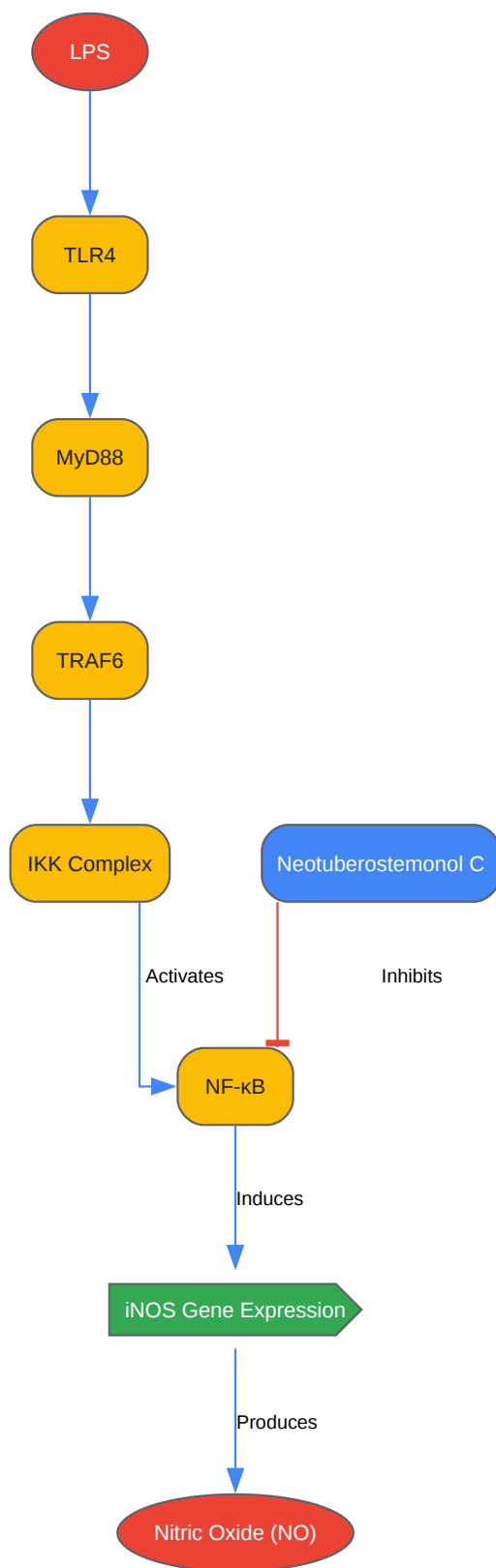
Position	δC (ppm)
Data extracted from primary literature will be populated here.	

## Experimental Protocols

### Extraction and Isolation

The air-dried and powdered roots of *Stemona tuberosa* (5 kg) were extracted with 95% ethanol at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract. This crude extract was then subjected to a series of chromatographic separations to isolate Neotuberostemonol C.





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## References

- 1. Alkaloids From *Stemona tuberosa* and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Alkaloids From *Stemona tuberosa* and Their Anti-Inflammatory Activity [frontiersin.org]
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